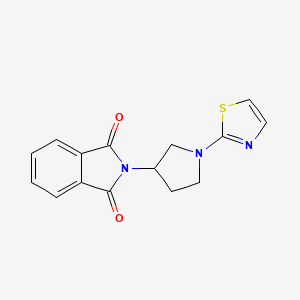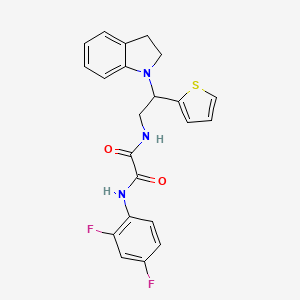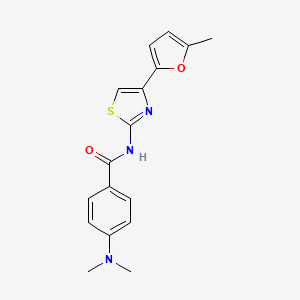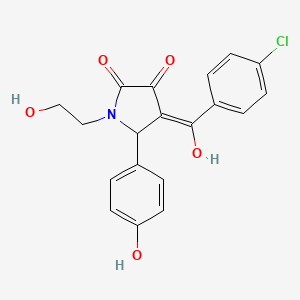
2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione, also known as TPI or Thiazolylpyrrolidone Isoindoline, is a chemical compound that has gained significant attention in the scientific community. TPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic applications. Several studies have reported the anti-cancer properties of this compound in various cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. This compound has also been studied for its anti-inflammatory and neuroprotective effects. In a mouse model of Alzheimer's disease, this compound was found to improve cognitive function and reduce amyloid-beta plaque deposition in the brain.
作用机制
The mechanism of action of 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kappaB pathway, and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In inflammatory cells, this compound suppresses the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurons, this compound protects against oxidative stress and reduces neuroinflammation.
实验室实验的优点和局限性
One of the advantages of 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is its broad spectrum of therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Another advantage of this compound is its relatively low toxicity. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
未来方向
Several future directions for 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione research can be identified. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. This will help to better understand the therapeutic potential of this compound and design more effective treatments. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential interactions with other drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione involves the reaction of thiazole-2-carboxylic acid with 3-pyrrolidinecarboxaldehyde in the presence of a base, followed by the reaction with isoindoline-1,3-dione. The final product is obtained after purification and isolation by column chromatography. The synthesis of this compound has been reported in several scientific papers, and the yield and purity of the compound have been optimized.
属性
IUPAC Name |
2-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13-11-3-1-2-4-12(11)14(20)18(13)10-5-7-17(9-10)15-16-6-8-21-15/h1-4,6,8,10H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXACZIDXOYIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794120.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2794121.png)

![Furan-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2794125.png)
![(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2794126.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2794131.png)
![N-[(2-chlorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2794132.png)


![3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794136.png)